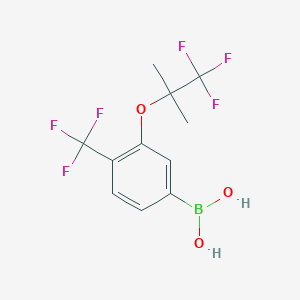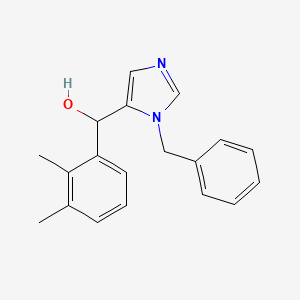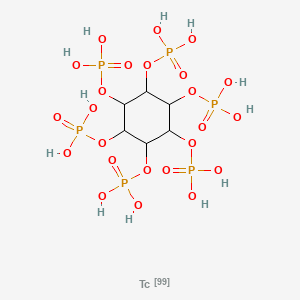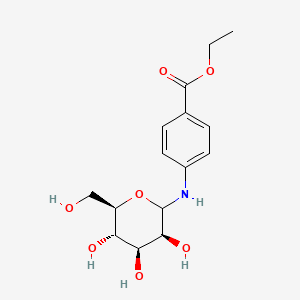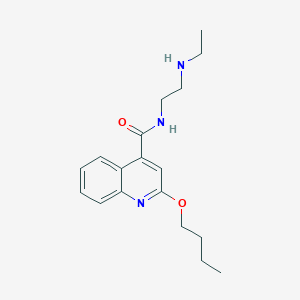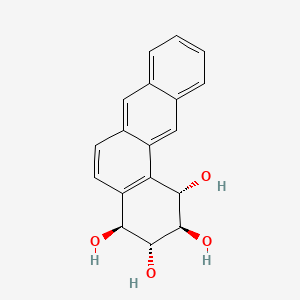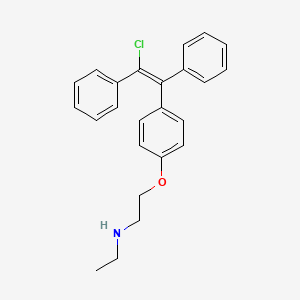
N-Desethyl-E-Clomiphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl-E-Clomiphene is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to trigger ovulation. Clomiphene is administered as a mixture of two isomers, enclomiphene and zuclomiphene. This compound is formed through the metabolic process of clomiphene in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-E-Clomiphene involves the desethylation of clomiphene. This process can be achieved through various chemical reactions, including the use of hydrogen chloride in methanol. The reaction typically involves stirring clomiphene with hydrogen chloride in methanol at room temperature, followed by recrystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Desethyl-E-Clomiphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound back to its parent compound, clomiphene.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced clomiphene, and various substituted derivatives .
Scientific Research Applications
N-Desethyl-E-Clomiphene has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites.
Biology: Studied for its role in the metabolic pathways of clomiphene.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of infertility.
Mechanism of Action
N-Desethyl-E-Clomiphene exerts its effects by modulating estrogen receptors. It acts as a mixed agonist and antagonist of the estrogen receptor, depending on the baseline estrogen levels. In low estrogen conditions, it activates the estrogen receptor alpha, while in high estrogen conditions, it partially blocks the receptor. It also acts as an antagonist of the estrogen receptor beta .
Comparison with Similar Compounds
Similar Compounds
Clomiphene: The parent compound from which N-Desethyl-E-Clomiphene is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar therapeutic applications.
Enclomiphene: One of the isomers of clomiphene.
Zuclomiphene: The other isomer of clomiphene.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of clomiphene. Its distinct chemical structure and properties make it an important compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H24ClNO |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+ |
InChI Key |
JZPXQFJYBKJJBY-WCWDXBQESA-N |
Isomeric SMILES |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


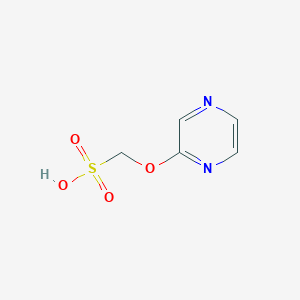
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

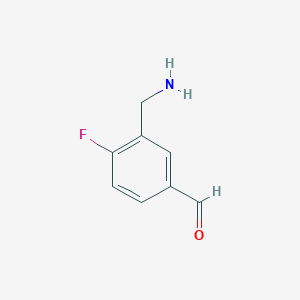
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

